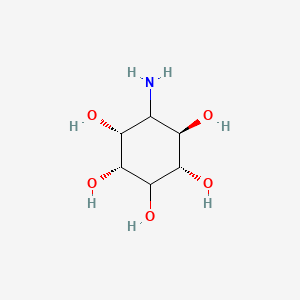

Myo-inosamine

Description

Structure

3D Structure

Properties

CAS No. |

52645-68-8 |

|---|---|

Molecular Formula |

C6H13NO5 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

(1R,2S,4R,5R)-6-aminocyclohexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C6H13NO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H,7H2/t1?,2-,3-,4-,5+,6?/m1/s1 |

InChI Key |

JXAOTICXQLILTC-WWHKVMGRSA-N |

SMILES |

C1(C(C(C(C(C1O)O)O)O)O)N |

Isomeric SMILES |

[C@@H]1([C@H](C([C@H]([C@@H](C1N)O)O)O)O)O |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)N |

Synonyms |

1D-1-amino-1-deoxy-myo-inositol myo-inosamine |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Myo-Inositol Signaling Pathway in Mammalian Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

Myo-inositol, a carbocyclic sugar, is a fundamental precursor for a sophisticated network of intracellular signaling molecules.[1] It is a critical component of the phosphatidylinositol (PI) cycle, which gives rise to powerful second messengers that govern a vast array of cellular processes, including proliferation, differentiation, survival, metabolism, and trafficking.[2][3] Dysregulation of myo-inositol signaling is implicated in numerous pathologies, such as cancer, diabetes, metabolic syndrome, and neurological disorders, making it a focal point for therapeutic intervention.[4][5][6] This technical guide provides an in-depth exploration of the core myo-inositol signaling pathways, presents quantitative data, details key experimental protocols for its study, and offers visual representations of these complex networks.

Core Myo-Inositol Signaling Pathways

Myo-inositol is integrated into cell membranes as phosphatidylinositol (PI). Upon cellular stimulation by external ligands like hormones, neurotransmitters, and growth factors, PI is phosphorylated by a family of phosphoinositide (PI) kinases.[7][8] The key phosphorylated derivative, phosphatidylinositol 4,5-bisphosphate (PIP2), serves as a critical branch point, leading to two major signaling cascades: the Phospholipase C (PLC) pathway and the Phosphoinositide 3-Kinase (PI3K) pathway.

The PLC/IP3/DAG Pathway

This pathway is initiated when extracellular ligands bind to G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of Phospholipase C (PLC).[9][10] PLC then hydrolyzes PIP2 into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12]

-

Inositol 1,4,5-trisphosphate (IP3): As a soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3-gated calcium channels on the membrane of the endoplasmic reticulum (ER).[12] This binding triggers the release of stored calcium (Ca2+) ions into the cytosol, causing a rapid increase in intracellular calcium concentration.[11] This calcium surge activates a multitude of downstream calcium-dependent proteins, including calmodulin and various kinases, leading to cellular responses like smooth muscle contraction, neurotransmitter release, and gene transcription.[12]

-

Diacylglycerol (DAG): DAG remains embedded in the plasma membrane where it, in conjunction with the elevated cytosolic Ca2+, recruits and activates members of the Protein Kinase C (PKC) family.[9][12] Activated PKC phosphorylates a wide range of substrate proteins, influencing processes such as cell growth, proliferation, and metabolism.[12] DAG can also amplify the signal by providing positive feedback on PLC activity.[13]

The PI3K/AKT/mTOR Pathway

This pathway is central to regulating cell growth, survival, and metabolism and is frequently hyperactivated in cancer.[14][15] It is typically initiated by the binding of growth factors, such as insulin or EGF, to RTKs.[3][6]

-

PI3K Activation: The activated RTK recruits and activates Phosphoinositide 3-kinase (PI3K).[16]

-

PIP3 Generation: PI3K phosphorylates the 3-position of the inositol ring of PIP2, converting it to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][6] PIP3 acts as a crucial second messenger that is localized to the plasma membrane.

-

AKT Recruitment and Activation: PIP3 serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[3] This co-localization at the membrane allows PDK1 to phosphorylate AKT at threonine 308 (Thr308).[3] Full activation of AKT requires a second phosphorylation at serine 473 (Ser473) by the mTOR Complex 2 (mTORC2).[3]

-

Downstream Effectors: Once fully activated, AKT phosphorylates a vast number of downstream substrates. A key target is the TSC complex, which AKT inhibits.[16] This inhibition relieves the suppression of a small GTPase called Rheb, allowing it to activate the mammalian Target of Rapamycin Complex 1 (mTORC1).[16] mTORC1 is a master regulator that promotes protein synthesis, lipid synthesis, and cell growth while inhibiting autophagy.[6] The tumor suppressor PTEN acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[14]

Quantitative Data in Myo-Inositol Signaling

The dynamics of the myo-inositol pathway are governed by enzyme kinetics, substrate concentrations, and protein expression levels. Below are tables summarizing illustrative quantitative data for key components.

Table 1: Illustrative Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Notes / Conditions |

|---|---|---|---|---|

| PI3K (Class I) | ATP | 50 - 150 | 5 - 20 | Varies by isoform (α, β, γ, δ) |

| PI3K (Class I) | PIP2 | 5 - 20 | - | Dependent on lipid vesicle composition |

| PLCβ | PIP2 | 10 - 50 | 1000 - 5000 | G-protein activated |

| PLCγ | PIP2 | 5 - 30 | 500 - 2000 | Tyrosine kinase activated |

| PTEN | PIP3 | 1 - 5 | 10 - 50 | Critical for signal termination |

Table 2: Typical Cellular Concentrations and Responses

| Parameter | Resting State | Stimulated State | Notes |

|---|---|---|---|

| Cytosolic [Ca2+] | ~100 nM | 0.5 - 1.0 µM (or higher) | Rapid, transient spikes or oscillations after IP3 stimulation[12] |

| Membrane PIP2 | ~1% of total phospholipids | Decreases transiently | Localized depletion at sites of PLC activity |

| Membrane PIP3 | Very low / Undetectable | Increases significantly | Localized accumulation at sites of PI3K activity |

| Myo-inositol (free) | 0.01 - 0.1 mM | Generally stable | Can be depleted under hyperglycemic conditions[17] |

Key Experimental Protocols

Investigating the myo-inositol pathway requires a suite of specialized assays. Detailed below are methodologies for several key experiments.

Protocol: Measurement of PI3K Activity (Luminescence-Based Kinase Assay)

This protocol describes a method to measure the activity of PI3K by quantifying the amount of ADP produced during the kinase reaction.

Principle: The PI3K enzyme uses ATP to phosphorylate a lipid substrate (PIP2). The amount of ADP generated is directly proportional to the enzyme's activity. The ADP is converted back to ATP and detected using a luciferase/luciferin reaction, which produces a luminescent signal.[8]

Materials:

-

Purified recombinant PI3K enzyme

-

PI3K lipid substrate (e.g., PIP2:PS vesicles)[8]

-

PI3K reaction buffer (containing MgCl2, DTT)

-

ATP solution

-

ADP-Glo™ Kinase Assay reagents (or similar ADP detection system)

-

Test compounds (inhibitors/activators)

-

White, opaque 96-well plates

Procedure:

-

Prepare Kinase Reaction: In a 96-well plate, add 5 µL of PI3K reaction buffer containing the lipid substrate.

-

Add Test Compound: Add 2 µL of the test compound (dissolved in DMSO) or vehicle control to the appropriate wells.

-

Add Enzyme: Add 2 µL of diluted PI3K enzyme to each well. Mix gently.

-

Initiate Reaction: Add 2 µL of ATP solution to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete any remaining ATP. Incubate for 40 minutes.

-

Detect ADP: Add 20 µL of Kinase Detection Reagent. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes.

-

Read Luminescence: Measure the luminescent signal using a plate reader. The signal intensity is proportional to the PI3K activity.

Protocol: Western Blotting for AKT Activation (p-AKT)

This protocol is used to detect the phosphorylation status of AKT, a direct indicator of PI3K pathway activation.

Principle: Cell lysates are separated by size using SDS-PAGE. Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated AKT (e.g., at Ser473 or Thr308) and total AKT. The ratio of phosphorylated to total protein indicates the level of pathway activation.

Materials:

-

Mammalian cells grown in culture

-

Growth factor (e.g., insulin, IGF-1) and/or inhibitors

-

Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-AKT Ser473, anti-total AKT)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency. Serum-starve overnight. Treat with growth factors or inhibitors for the desired time.

-

Lysis: Wash cells with ice-cold PBS. Add lysis buffer, scrape cells, and collect the lysate. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) into the wells of an SDS-PAGE gel and run until separation is achieved.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-phospho-AKT, 1:1000 dilution) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash again. Apply ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AKT to serve as a loading control.

Protocol: Measurement of Intracellular Calcium

This protocol uses a fluorescent indicator to measure changes in cytosolic calcium concentration following the stimulation of the IP3 pathway.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4). The fluorescence intensity or emission properties of the dye change upon binding to Ca2+. This change is measured over time using a fluorometer or microscope to monitor intracellular calcium dynamics.

Materials:

-

Mammalian cells (adherent or suspension)

-

Fluorescent calcium indicator (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer

-

Agonist (e.g., a GPCR ligand like ATP or carbachol)

-

Black-walled, clear-bottom 96-well plates

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Plating: Plate cells in a 96-well black-walled plate and grow to confluency.

-

Dye Loading: Prepare a loading buffer containing the Fluo-4 AM dye and Pluronic F-127 in HBSS.

-

Incubation: Remove the culture medium from the cells, add the loading buffer, and incubate at 37°C for 30-60 minutes in the dark. The AM ester allows the dye to cross the cell membrane.

-

De-esterification: Inside the cell, esterases cleave the AM group, trapping the active dye in the cytosol.

-

Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Add fresh HBSS to each well.

-

Baseline Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence for a short period (e.g., 30-60 seconds).

-

Stimulation: Using the instrument's injection port, add the agonist to stimulate the cells.

-

Data Acquisition: Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 3-5 minutes).

-

Analysis: The change in fluorescence intensity (F/F0, where F0 is the baseline fluorescence) reflects the change in intracellular calcium concentration.

Conclusion and Future Directions

The myo-inositol signaling network represents one of the most fundamental and versatile communication systems within mammalian cells. The PLC and PI3K pathways, originating from the common precursor PIP2, orchestrate a complex symphony of cellular responses that are essential for physiological homeostasis. The profound involvement of these pathways in human disease continues to drive intensive research and drug development efforts. Future work will likely focus on understanding the spatial and temporal dynamics of inositol phosphate signaling with greater precision, delineating the cross-talk between different branches of the pathway, and developing more selective and potent therapeutic agents that can modulate this network for the treatment of cancer, metabolic disorders, and beyond.

References

- 1. nouxx.com [nouxx.com]

- 2. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inositols Depletion and Resistance: Principal Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit [promega.com]

- 9. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 10. fiveable.me [fiveable.me]

- 11. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 12. Video: IP3/DAG Signaling Pathway [jove.com]

- 13. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Regulation of mTORC1 by PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Myo-inositol for insulin resistance, metabolic syndrome, polycystic ovary syndrome and gestational diabetes - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Myo-Inositol Derivatives in Cellular Signaling and Disease Modulation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Myo-inositol and its phosphorylated derivatives are fundamental signaling molecules that govern a vast array of cellular processes, from proliferation and apoptosis to metabolic regulation. This technical guide provides an in-depth exploration of the biological functions of these multifaceted compounds, with a focus on their roles in key signaling pathways and their implications in human health and disease. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of cellular signaling and the development of novel therapeutics.

Core Functions and Cellular Significance

Myo-inositol, a carbocyclic sugar, is the precursor to a class of molecules known as phosphoinositides and inositol phosphates. These derivatives are integral components of cellular membranes and act as second messengers in response to extracellular stimuli. Their diverse functions include:

-

Signal Transduction: Acting as precursors for second messengers like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which regulate intracellular calcium levels and activate protein kinase C (PKC), respectively.

-

Membrane Trafficking: Phosphoinositides play a crucial role in vesicular transport, endocytosis, and exocytosis.

-

Cytoskeletal Regulation: They are involved in the dynamic organization of the actin cytoskeleton.

-

Gene Expression: Inositol phosphates can modulate chromatin remodeling and mRNA export from the nucleus.

-

Metabolic Control: Inositol derivatives are implicated in insulin signaling and glucose metabolism.

The Phosphoinositide Signaling Pathway: A Central Hub

The phosphoinositide signaling pathway is a primary mechanism through which cells respond to a multitude of external signals, including hormones, growth factors, and neurotransmitters. A key event in this pathway is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the plasma membrane.

Upon receptor activation, phospholipase C (PLC) is stimulated to cleave PIP2 into two second messengers: IP3 and DAG.

-

Inositol 1,4,5-trisphosphate (IP3): This soluble molecule diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in cytosolic Ca2+ concentration activates a wide range of cellular responses, including muscle contraction, neurotransmitter release, and enzyme activity.

-

Diacylglycerol (DAG): Remaining in the plasma membrane, DAG activates protein kinase C (PKC), which in turn phosphorylates a variety of substrate proteins, leading to downstream cellular effects such as cell growth, differentiation, and inflammation.

The following diagram illustrates the core components and flow of the IP3/DAG signaling pathway.

Caption: The IP3/DAG signaling pathway.

Inositol Pyrophosphates: Energetic Messengers

Inositol pyrophosphates (PP-InsPs) are highly energetic molecules that contain one or more diphosphate moieties. They are synthesized from inositol hexakisphosphate (IP6) by inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol pentakisphosphate kinases (PPIP5Ks). PP-InsPs have emerged as critical regulators of a diverse range of cellular processes, including:

-

Energy Metabolism: They play a key role in regulating ATP levels and phosphate homeostasis.

-

Insulin Signaling: PP-InsPs are implicated in the regulation of insulin secretion and sensitivity.

-

Protein Phosphorylation: They can act as phosphate donors in the pyrophosphorylation of proteins.

Glycosylphosphatidylinositol (GPI) Anchors

Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that attach proteins to the cell surface. These anchors are assembled in the endoplasmic reticulum and added to the C-terminus of proteins. GPI-anchored proteins are involved in a variety of biological processes, including signal transduction, cell adhesion, and immune responses.

Quantitative Data on Myo-Inositol Derivatives

The following tables summarize key quantitative data related to the interactions and cellular levels of myo-inositol derivatives.

Table 1: Binding Affinities of Inositol Phosphates to the IP3 Receptor

| Compound | Ki (nM) | Reference |

| D-myo-Inositol 1,4,5-trisphosphate (IP3) | 6 | |

| DL-Ins(1,2,4,5)P4 | 11 | |

| Ins(1,2,3,5)P4 | 400 - 700 | |

| Ins(1,3,4,6)P4 | 400 - 700 | |

| Ins(2,4,5,6)P4 | 400 - 700 | |

| DL-Ins(1,3,4,5)P4 | 400 - 700 | |

| DL-Ins(1,2,3,4)P4 | 400 - 700 | |

| DL-Ins(1,4,5,6)P4 | 400 - 700 | |

| DL-Ins(1,2,4,6)P4 | ~2000 - 3000 | |

| DL-Ins(1,2,5,6)P4 | ~2000 - 3000 |

Table 2: Cellular Concentrations of Inositol Phosphates

| Inositol Phosphate | Cellular Concentration (µM) | Cell Type | Reference |

| Inositol hexakisphosphate (IP6) | 24 - 47 | Human cell lines |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological functions of myo-inositol derivatives.

Phospholipase C (PLC) Activity Assay

This protocol describes a method for measuring PLC activity by quantifying the hydrolysis of a radioactively labeled phospholipid substrate.

Materials:

-

Radioactively labeled phosphatidylinositol 4,5-bisphosphate ([3H]PIP2 or [32P]PIP2)

-

Cell lysates or purified PLC enzyme

-

Reaction buffer (e.g., Tris-HCl with CaCl2)

-

Organic solvents for lipid extraction (e.g., chloroform/methanol)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture containing the reaction buffer, radioactively labeled PIP2, and the sample (cell lysate or purified enzyme).

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Stop the reaction by adding an acidic solution (e.g., HCl).

-

Extract the lipids from the reaction mixture using an organic solvent mixture.

-

Separate the products of the reaction (IP3 and DAG) from the unreacted substrate (PIP2) using thin-layer chromatography.

-

Quantify the amount of radioactive IP3 produced by scintillation counting.

-

Calculate the PLC activity based on the amount of product formed over time.

The following diagram outlines the workflow for the PLC activity assay.

The Central Role of Myo-Inositol in Cellular Physiology: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Myo-inositol, a carbocyclic sugar, is a fundamental component of eukaryotic cells, serving as a critical precursor for a vast array of signaling molecules that govern a multitude of cellular processes. Its metabolism is intricately linked to the regulation of cell growth, proliferation, apoptosis, and neuronal function. Dysregulation of myo-inositol pathways has been implicated in numerous pathologies, including cancer, diabetes, and neurological disorders, making it a focal point for therapeutic intervention. This technical guide provides an in-depth exploration of myo-inositol metabolism, its downstream signaling cascades, and the experimental methodologies employed to investigate its physiological roles.

Myo-Inositol Homeostasis: A Tightly Regulated Balance

Mammalian cells acquire myo-inositol through two primary mechanisms: de novo synthesis from glucose and uptake from the extracellular environment.[1] This dual-source system ensures a steady supply for the synthesis of essential downstream metabolites.

1.1. De Novo Synthesis:

The intracellular synthesis of myo-inositol begins with the conversion of glucose-6-phosphate to myo-inositol-1-phosphate, a reaction catalyzed by the enzyme myo-inositol-3-phosphate synthase 1 (ISYNA1) , also known as MIPS.[2] This is the rate-limiting step in the pathway. Subsequently, inositol monophosphatase 1 (IMPA1) dephosphorylates myo-inositol-1-phosphate to yield free myo-inositol.[2] The expression of ISYNA1 can be regulated by transcription factors such as p53, highlighting a link between myo-inositol synthesis and cellular stress responses.[3]

1.2. Extracellular Uptake:

Cells also import myo-inositol from the surrounding environment through specific transporters. The primary transporters are the sodium-dependent myo-inositol transporters (SMIT1 and SMIT2) and the H+-myo-inositol transporter (HMIT).[1] The activity of these transporters allows cells to scavenge myo-inositol, particularly when de novo synthesis is insufficient to meet cellular demands.

Core Signaling Pathways Derived from Myo-Inositol

Once synthesized or taken up, myo-inositol serves as the backbone for two major classes of signaling molecules: inositol phosphates (IPs) and phosphoinositides (PIPs). These molecules orchestrate a complex network of intracellular signaling events.

2.1. The Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway:

Phosphoinositides are key components of cell membranes and are central to signal transduction. Phosphatidylinositol (PI) can be phosphorylated by a family of kinases to generate various PIPs. A critical pathway is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) by Class I PI3-kinases to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane.[4] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B).[4] The recruitment of Akt to the membrane leads to its activation, initiating a cascade of downstream signaling that promotes cell survival, growth, and proliferation. The action of PI3K is antagonized by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signal.

2.2. Inositol Trisphosphate (IP3) and Calcium Signaling:

Another pivotal signaling pathway is initiated by the hydrolysis of PIP2 by phospholipase C (PLC), an enzyme activated by G protein-coupled receptors (GPCRs) and receptor tyrosine kinases. This cleavage generates two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[3] DAG remains in the plasma membrane and activates protein kinase C (PKC), while IP3, being water-soluble, diffuses into the cytoplasm. IP3 binds to and opens IP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum (ER). This leads to a rapid release of Ca2+ from the ER into the cytoplasm, causing a transient increase in intracellular calcium concentration. This calcium signal triggers a wide range of cellular responses, including muscle contraction, neurotransmitter release, and gene transcription.

References

Role of myo-inositol as a precursor for second messengers

An In-depth Technical Guide on the Role of Myo-Inositol as a Precursor for Second Messengers

Introduction: The Central Role of Myo-Inositol

Myo-inositol, a carbocyclic sugar, is a fundamental building block for a class of critical signaling molecules known as phosphoinositides. While it exists in several isomeric forms, myo-inositol is the most prevalent in eukaryotic cells and serves as the structural foundation for the inositol-containing phospholipids (phosphatidylinositols) that reside within cellular membranes. These lipids are not merely structural components; they are key players in a sophisticated signaling network that governs a vast array of cellular processes.

The core of this network is the phosphatidylinositol signaling system, which translates extracellular signals into intracellular responses.[1] Myo-inositol is incorporated into phosphatidylinositol (PI) at the endoplasmic reticulum. Subsequently, the inositol headgroup of PI can be reversibly phosphorylated by a series of specific kinases to generate a variety of phosphoinositide species, including phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2] The hydrolysis of PIP2 by the enzyme Phospholipase C (PLC) generates two pivotal second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[3][4][5][6] This event, often termed the "bifurcating signal," initiates a cascade of downstream events crucial for cell proliferation, differentiation, metabolism, and apoptosis.[1] This guide provides a technical overview of this pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams for researchers, scientists, and drug development professionals.

The Phosphoinositide Signaling Pathway

The phosphoinositide pathway is a canonical signal transduction cascade initiated by the activation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[7]

2.1 Synthesis of Phosphatidylinositol 4,5-bisphosphate (PIP2) The journey begins with myo-inositol.

-

Synthesis of PI: At the endoplasmic reticulum, phosphatidylinositol synthase catalyzes the reaction between CDP-diacylglycerol and myo-inositol to form phosphatidylinositol (PI).[8][2]

-

Phosphorylation to PIP: PI is then phosphorylated by PI kinases (PIKs) to form phosphatidylinositol 4-phosphate (PIP).

-

Phosphorylation to PIP2: Subsequently, phosphatidylinositol 4-phosphate 5-kinases (PIP5K) phosphorylate PIP at the 5' position of the inositol ring to yield phosphatidylinositol 4,5-bisphosphate (PIP2), the direct precursor for IP3 and DAG.[1] The majority of the agonist-sensitive PIP2 pool is generated by the type Iγ isoform of PIP5K.[9]

2.2 Generation of Second Messengers: IP3 and DAG Upon binding of an extracellular ligand (e.g., hormone, neurotransmitter) to a GPCR, the associated Gq alpha subunit is activated.[7] This subunit, in turn, activates membrane-bound Phospholipase C (PLC-β).[1][10] Similarly, RTKs can activate PLC-γ isoforms.[4][5] Activated PLC cleaves PIP2 into two distinct second messengers:[6]

-

Inositol 1,4,5-trisphosphate (IP3): A water-soluble molecule that diffuses from the plasma membrane into the cytosol.[3][10]

-

Diacylglycerol (DAG): A lipid molecule that remains embedded in the inner leaflet of the plasma membrane.[3][5]

2.3 Downstream Signaling Cascades

-

IP3 and Calcium Mobilization: IP3 travels through the cytoplasm and binds to specific IP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum (ER).[1][3][10] This binding triggers the opening of the channels, leading to a rapid release of stored Ca2+ from the ER into the cytosol, causing a sharp increase in intracellular calcium concentration.[11][12] This calcium signal can then activate a multitude of calcium-dependent proteins, including calmodulin and various kinases, to regulate processes like muscle contraction, neurotransmitter release, and gene transcription.[1][12]

-

DAG and Protein Kinase C (PKC) Activation: DAG, in concert with the increased intracellular Ca2+, recruits and activates members of the Protein Kinase C (PKC) family.[1] PKC translocates from the cytosol to the plasma membrane where it is activated by DAG.[1] Activated PKC is a serine/threonine kinase that phosphorylates a wide range of target proteins, influencing cellular activities such as cell growth, proliferation, and differentiation.

Visualization of the Phosphoinositide Pathway

The following diagram illustrates the central signaling cascade from myo-inositol to the downstream effects of IP3 and DAG.

Caption: The Myo-Inositol signaling pathway, from PIP2 synthesis to the bifurcation into IP3 and DAG second messengers.

Quantitative Data Summary

The concentrations and dynamics of inositol-derived messengers are tightly regulated. The following tables summarize key quantitative data from various studies.

Table 1: Cellular Concentrations of Inositol and its Derivatives

| Molecule | Cell Type / Condition | Concentration | Reference |

|---|---|---|---|

| Myo-Inositol | Human Plasma | 26.8 - 43.0 µM | [13] |

| Inositol Phosphates (general) | Mammalian Cells | 24 - 47 µM | [14] |

| 5-PP-InsP5 (5-InsP7) | Mammalian Cells | 0.5 - 5 µM | [15] |

| Intracellular Ca2+ (basal) | NIH 3T3 Fibroblasts | ~88 nM | [11] |

| Intracellular Ca2+ (stimulated) | NIH 3T3 Fibroblasts | > 430 nM |[11] |

Table 2: Effects of Myo-Inositol Supplementation in Clinical Trials (PCOS)

| Parameter | Effect Size (SMD) | 95% Confidence Interval | P-value | Reference |

|---|---|---|---|---|

| Fasting Insulin | -1.021 µU/mL | -1.791 to -0.251 | 0.009 | [16][17] |

| HOMA Index | -0.585 | -1.145 to -0.025 | 0.041 | [16] |

| SHBG (≥ 24 weeks) | 0.425 nmol/L | 0.050 to 0.801 | 0.026 | [16] |

| BMI Reduction (WMD) | -0.41 kg/m ² | -0.78 to -0.04 | 0.028 | [18] |

(SMD: Standardized Mean Difference; HOMA: Homeostasis Model Assessment; SHBG: Sex Hormone-Binding Globulin; WMD: Weighted Mean Difference; PCOS: Polycystic Ovary Syndrome)

Key Experimental Protocols

Investigating the myo-inositol pathway requires specific biochemical and cell-based assays. Detailed methodologies for key experiments are provided below.

5.1 Protocol: Metabolic Radiolabeling of Phosphoinositides

This method tracks the incorporation of radioactive myo-inositol into phosphoinositides to measure their turnover.

-

Objective: To quantify the synthesis and hydrolysis of inositol-containing lipids in response to stimuli.

-

Principle: Cells are incubated with myo-[3H]inositol, which is incorporated into the cellular PI pool. Changes in the radioactivity of different phosphoinositides (PI, PIP, PIP2) and soluble inositol phosphates (IP1, IP2, IP3) are measured after cell stimulation.

-

Methodology:

-

Cell Culture: Plate cells (e.g., Jurkat T-cells, HEK293T) in appropriate culture dishes. For adherent cells, seed to achieve 70-80% confluency.

-

Labeling: Wash cells with inositol-free medium. Add fresh inositol-free medium supplemented with myo-[3H]inositol to a final activity of 2-40 µCi/mL.[19]

-

Incubation: Incubate cells for 20-24 hours at 37°C in a 5% CO2 humidified incubator to allow for isotopic equilibrium of the inositol lipid pools.[19]

-

Stimulation: Wash away excess radiolabel. Add a buffer (e.g., Krebs-Ringer-HEPES) containing the desired agonist (e.g., hormone, growth factor) and incubate for a specific time course (e.g., 0, 15s, 30s, 1min, 5min).

-

Quenching and Extraction: Terminate the reaction by adding ice-cold 10% trichloroacetic acid (TCA) or perchloric acid. Scrape the cells and centrifuge to pellet precipitated material.

-

Lipid Extraction: The pellet contains the lipids. Wash with 5% TCA, then extract lipids using a chloroform/methanol/HCl mixture.

-

Separation: Separate the different phosphoinositides using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Scrape TLC spots or collect HPLC fractions and quantify the radioactivity using a liquid scintillation counter.

-

Caption: Experimental workflow for metabolic radiolabeling of phosphoinositides.

5.2 Protocol: Quantification of Inositol Phosphates by Mass Spectrometry

This protocol provides a highly sensitive and specific method for the absolute quantification of different inositol phosphate isomers.

-

Objective: To identify and quantify the absolute levels of InsP isomers (e.g., IP3, IP4, IP5, IP6) in cell or tissue extracts.

-

Principle: Cellular extracts are prepared and subjected to separation by chromatography, followed by detection using electrospray ionization mass spectrometry (ESI-MS). The high mass accuracy and fragmentation patterns allow for precise identification and quantification.[20][21]

-

Methodology:

-

Sample Preparation: Harvest cells and quench metabolism rapidly (e.g., with liquid nitrogen). Extract inositol phosphates using perchloric acid or a similar acidic solution.

-

Enrichment (Optional): For low-abundance species, use TiO2-based solid-phase extraction to enrich for phosphorylated compounds.

-

Chromatographic Separation: Inject the extract into a high-performance liquid chromatography (HPLC) system equipped with an anion-exchange column or a capillary electrophoresis (CE) system.[15][21] This separates the different inositol phosphate isomers based on their charge.

-

Mass Spectrometry Analysis: Eluted compounds are directly infused into an ESI mass spectrometer (e.g., Orbitrap or Triple Quadrupole).[20]

-

Detection: Operate the mass spectrometer in negative ion mode. Monitor for the specific mass-to-charge (m/z) ratios of the desired inositol phosphates. For quantification, use multiple reaction monitoring (MRM) on a triple quadrupole instrument.

-

Data Analysis: Quantify the analytes by comparing their peak areas to those of known amounts of stable isotope-labeled internal standards. The detection limit can be as low as 25 pmol.[21]

-

Caption: Workflow for the quantitative analysis of inositol phosphates by LC-MS/MS.

5.3 Protocol: In Vitro Kinase Assay for PI/PIP Kinases

This assay measures the activity of kinases that phosphorylate PI and PIP.

-

Objective: To determine the enzymatic activity of phosphoinositide kinases and to screen for potential inhibitors.

-

Principle: A purified kinase is incubated with its lipid substrate (e.g., PI or PIP micelles), ATP, and necessary cofactors. The production of the phosphorylated product (PIP or PIP2) is measured. A common method uses radiolabeled ATP (γ-32P-ATP), where the incorporation of 32P into the lipid is quantified. Alternatively, non-radioactive methods like HTRF can be used.[22]

-

Methodology (HTRF-based):

-

Reagent Preparation: Prepare assay buffer, biotinylated substrate (e.g., biotin-PI), the kinase enzyme, and ATP.[22]

-

Enzymatic Reaction: In a microplate, combine the kinase, biotinylated substrate, and assay buffer.

-

Initiation: Start the reaction by adding ATP. Incubate at room temperature for a duration determined by the kinase's activity.[22]

-

Termination: Stop the reaction by adding a detection buffer containing EDTA.[22]

-

Detection: Add the detection reagents: Europium cryptate-labeled anti-phospho-product antibody and Streptavidin-XL665. The streptavidin binds the biotinylated substrate, and the antibody binds only if the substrate has been phosphorylated by the kinase.

-

Signal Reading: Incubate for 1 hour. When both detection reagents are bound to the same molecule, they are brought into proximity, allowing for Homogeneous Time-Resolved Fluorescence (HTRF). Read the plate on an HTRF-compatible reader. The signal is proportional to the amount of phosphorylated product.

-

Conclusion and Future Directions

Myo-inositol is unequivocally a central precursor in cellular signaling. The pathway originating from its incorporation into membrane lipids gives rise to the potent second messengers IP3 and DAG, which orchestrate a vast network of cellular responses. The quantitative and temporal regulation of these messengers is critical for normal physiology, and its dysregulation is implicated in numerous diseases, from cancer to metabolic disorders.

For drug development professionals, nearly every component of this pathway presents a viable therapeutic target. Inhibitors of PI and PIP kinases are under intense investigation, particularly in oncology.[23] Modulating PLC activity or the downstream signaling of IP3 and DAG also holds therapeutic promise. Furthermore, dietary supplementation with myo-inositol has shown clinical benefits in conditions like Polycystic Ovary Syndrome (PCOS) and metabolic syndrome, highlighting a direct link between inositol availability and systemic health.[16][18]

Future research will continue to unravel the spatial and temporal complexities of phosphoinositide signaling, exploring how specific pools of PIP2 are synthesized and utilized for distinct cellular functions.[4] Advanced analytical techniques will enable more precise quantification of these messengers in subcellular compartments, providing deeper insights into their localized roles and paving the way for the development of more targeted and effective therapeutics.

References

- 1. cusabio.com [cusabio.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Phospholipase C - Wikipedia [en.wikipedia.org]

- 4. Where does all the PIP2 come from? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Phosphoinositide Signaling Pathways Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. PHOSPHOINOSITIDE SIGNALING: NEW TOOLS AND INSIGHTS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Intracellular delivery of phosphoinositides and inositol phosphates using polyamine carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Physiology, Muscle Contraction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. Myo-inositol effects in women with PCOS: a meta-analysis of randomized controlled trials - EGOI-PCOS [egoipcos.com]

- 17. ec.bioscientifica.com [ec.bioscientifica.com]

- 18. Inositol supplementation and body mass index: A systematic review and meta‐analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. High‐resolution mass spectrometric analysis of myo‐inositol hexakisphosphate using electrospray ionisation Orbitrap - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]

The Central Role of Myo-inositol in Phosphatidylinositol Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of myo-inositol's critical involvement in the phosphatidylinositol (PI) signaling pathway, a fundamental mechanism governing a vast array of cellular processes. From its synthesis and uptake to its role as the backbone for potent second messengers, myo-inositol is a key player in cellular communication. This document details the core signaling cascade, presents key quantitative data, outlines experimental protocols for its study, and visualizes the intricate relationships within the pathway, offering a comprehensive resource for professionals in life sciences and drug discovery.

Myo-inositol Homeostasis: The Foundation of PI Signaling

The cellular concentration of myo-inositol (MI), the most abundant inositol isomer, is tightly regulated to ensure the fidelity of PI signaling.[1] Mammalian cells acquire myo-inositol through two primary mechanisms: de novo synthesis from glucose and uptake from the extracellular environment.[2][3]

-

De Novo Synthesis : Myo-inositol is synthesized from glucose-6-phosphate in a two-step enzymatic process.[3]

-

Extracellular Uptake : Cells import myo-inositol from their surroundings using specific symporters, such as sodium/myo-inositol cotransporters (SMIT1/2) and a proton-coupled transporter (HMIT).[2][3]

Intriguingly, evidence suggests that de novo synthesis occurs even when extracellular inositol is available, hinting that these two pools of myo-inositol might serve distinct metabolic functions.[2][3] This homeostatic balance is crucial, as inositol depletion can lead to global changes in phospholipid metabolism, induce stress signaling, and ultimately trigger cell death.[4]

The Core Phosphatidylinositol Signaling Pathway

The PI signaling pathway is initiated at the cytoplasmic face of cellular membranes, where phosphatidylinositol (PtdIns), a glycerophospholipid, serves as the precursor for a family of signaling lipids called phosphoinositides.[6][7]

Generation of Phosphoinositides

Myo-inositol's journey into the signaling pathway begins when it is incorporated into PtdIns at the endoplasmic reticulum.[7] PtdIns is then phosphorylated by a series of specific lipid kinases at the 3, 4, and/or 5 hydroxyl positions of the inositol ring.[7] This sequential phosphorylation generates seven distinct phosphoinositide species.[8]

A key branch of this pathway involves the phosphorylation of PtdIns to PtdIns 4-phosphate (PI4P) and then to PtdIns 4,5-bisphosphate (PIP2).[9] While phosphoinositides constitute less than 1% of total phospholipids, they are vital hubs for signal transduction.[10]

PLC-Mediated Signal Transduction

Upon stimulation by extracellular signals like hormones or neurotransmitters binding to G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), the enzyme Phospholipase C (PLC) is activated.[11][12][13] Activated PLC cleaves PIP2, a minor component of the plasma membrane, into two crucial second messengers:[6][11]

-

Inositol 1,4,5-trisphosphate (IP3) : A water-soluble molecule that diffuses into the cytoplasm.

-

Diacylglycerol (DAG) : A lipid molecule that remains embedded in the plasma membrane.

This bifurcation of the signal is why the pathway is often referred to as a "double messenger system".[11][12]

Downstream Effects of IP3 and DAG

-

IP3 and Calcium Mobilization : IP3 binds to specific IP3-sensitive calcium channels on the membrane of the endoplasmic reticulum (ER).[11][12] This binding opens the channels, causing a rapid release of stored Ca²⁺ ions into the cytosol.[11][12] The resulting spike in intracellular calcium concentration activates a multitude of calcium-dependent proteins, such as calmodulin (CaM), which in turn modulate various cellular processes including metabolism, apoptosis, and immune response.[11]

-

DAG and Protein Kinase C (PKC) Activation : DAG, in conjunction with the increased cytosolic Ca²⁺, recruits and activates members of the Protein Kinase C (PKC) family.[11] Activated PKC translocates from the cytosol to the inner surface of the plasma membrane, where it phosphorylates a wide range of target proteins, influencing processes like cell growth, differentiation, and inflammation.[11]

The PI3K/Akt Signaling Axis

Another critical branch of phosphoinositide signaling is mediated by Phosphoinositide 3-kinases (PI3Ks). In response to growth factors and other stimuli, Class I PI3Ks are recruited to the plasma membrane where they phosphorylate the 3-position of the inositol ring of PIP2.[14] This reaction generates the potent second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10][14]

PIP3 acts as a docking site on the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain.[10] Key among these are the protein kinases PDK1 and Akt (also known as Protein Kinase B).[8] The recruitment of Akt to the membrane facilitates its phosphorylation and activation by PDK1 and other kinases (e.g., mTORC2).[14] Once activated, Akt dissociates from the membrane and phosphorylates a vast number of cytoplasmic and nuclear substrates, promoting cell survival, growth, proliferation, and metabolism.[7] The PI3K/Akt pathway is one of the most frequently dysregulated pathways in human cancer.

Quantitative Data in PI Signaling

Precise quantification of the components within the PI signaling pathway is essential for understanding its dynamics and for developing targeted therapeutics.

| Analyte / Parameter | Typical Range / Value | Cell/System Type | Citation |

| Inositol Phosphates (InsPs) | |||

| InsP Detection Limit (HPLC-ESI-MS) | As low as 25 pmol | General | [15][16] |

| InsP₂/InsP₃ Detection (Linear Range) | 40 - 400 pmol | General | [16] |

| InsP₆ Detection (Linear Range) | 60 - 400 pmol | General | [16] |

| InsP₆ Concentration (Almond Meal) | 8 - 12 µmol/g | Plant Tissue | [16] |

| Phosphoinositides (PIPs) | |||

| Total Phosphoinositides | < 1% of total phospholipids | Eukaryotic Cells | [10] |

| Myo-inositol | |||

| Plasma Concentration (Oral Dose) | 36 - 45 mcg/mL | Human | [17] |

| Time to Max Plasma Concentration | 4 hours | Human | [17] |

Experimental Protocols

Studying the PI pathway requires specialized techniques to measure its transient and often low-abundance components. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for separating and quantifying inositol phosphates.

Protocol: Quantification of Inositol Phosphates by HPLC

This protocol provides a general framework for the analysis of inositol phosphates from cell or tissue samples, often following metabolic labeling with myo-[2-³H]inositol.[18][19]

Objective: To separate and quantify different inositol phosphate isomers (InsP, InsP₂, InsP₃, etc.).

Materials:

-

Cells or tissue of interest

-

myo-[2-³H]inositol for labeling (optional, for radiodetection)

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA) for extraction

-

HPLC system with an anion-exchange column (e.g., OmniPac)

-

Mobile phase buffers (e.g., ammonium phosphate or sodium hydroxide gradients)[20][21]

-

Detector: Radiometric flow detector (for ³H), suppressed conductivity detector, or coupled to a mass spectrometer (ESI-MS).[15][21]

-

Inositol phosphate standards

Methodology:

-

Metabolic Labeling (Optional):

-

Culture cells in an inositol-free medium.

-

Incubate cells with myo-[2-³H]inositol for 24-48 hours to allow for incorporation into the cellular inositol and phosphoinositide pools.[18]

-

Stimulate cells with agonist/inhibitor as required by the experiment.

-

-

Extraction of Inositol Phosphates:

-

Terminate the experiment by adding ice-cold acid (e.g., 0.5 M PCA or 10% TCA) to the cell culture plate or tissue homogenate.

-

Scrape cells and collect the acid extract.

-

Centrifuge to pellet protein and cellular debris.

-

Neutralize the supernatant containing the soluble inositol phosphates.

-

-

HPLC Separation:

-

Set up the HPLC system with a suitable anion-exchange column.

-

Prepare the mobile phase gradient. The separation relies on the differential negative charges of the inositol phosphate isomers; higher phosphorylated species elute later at higher salt concentrations.[19][20][21]

-

Inject the neutralized sample extract onto the column.

-

Run the gradient program. A typical analysis time can range from 18 to 60 minutes depending on the complexity of the separation.[20]

-

-

Detection and Quantification:

-

Monitor the column eluate using the chosen detector.

-

For radiolabeled samples, fractions are collected and radioactivity is measured by liquid scintillation counting, or an in-line flow detector is used.

-

For non-labeled samples, mass spectrometry (HPLC-ESI-MS) provides high sensitivity and specificity, allowing for detection limits as low as 25 pmol.[15][16]

-

Identify peaks by comparing their retention times to those of known standards.

-

Quantify the amount of each inositol phosphate by integrating the peak area and comparing it to a standard curve.

-

Protocol: In Vitro Kinase Assay (General)

This protocol describes a general method for measuring the activity of a phosphoinositide kinase (e.g., PI3K) using radiolabeled ATP.

Objective: To measure the enzymatic activity of a specific PI kinase by quantifying the incorporation of ³²P into a lipid substrate.

Materials:

-

Purified kinase or immunoprecipitated kinase from cell lysate.

-

Lipid substrate vesicles (e.g., PtdIns or PIP2).

-

Kinase reaction buffer.

-

[γ-³²P]ATP.

-

Stop solution (e.g., 1N HCl).

-

Chloroform/methanol for lipid extraction.

-

Thin-Layer Chromatography (TLC) plate.

-

TLC running buffer.

-

Phosphorimager or autoradiography film.

Methodology:

-

Prepare Kinase:

-

Purify the recombinant kinase or immunoprecipitate the endogenous kinase from cell lysates using a specific antibody and protein A/G beads.[22]

-

-

Kinase Reaction:

-

In a microfuge tube, combine the kinase, lipid substrate vesicles, and kinase reaction buffer.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate at the optimal temperature (e.g., 30°C or 37°C) for a set time (e.g., 10-30 minutes).

-

-

Stop Reaction and Extract Lipids:

-

Terminate the reaction by adding the stop solution.

-

Extract the lipids by adding a chloroform/methanol mixture and vortexing.

-

Centrifuge to separate the organic and aqueous phases. The phosphorylated lipid product will be in the lower organic phase.

-

-

TLC Separation:

-

Spot the extracted organic phase onto a TLC plate.

-

Develop the TLC plate in a chamber with an appropriate running buffer to separate the product (e.g., PIP3) from the substrate (PIP2) and free ATP.

-

-

Detection and Quantification:

-

Dry the TLC plate.

-

Expose the plate to a phosphorimager screen or autoradiography film.

-

Quantify the signal from the radiolabeled lipid product using densitometry software. The signal intensity is proportional to the kinase activity.

-

Role in Disease and Drug Development

Given its central role in controlling cell proliferation, survival, and metabolism, the dysregulation of the PI signaling pathway is implicated in a wide range of human diseases.[23]

-

Cancer: The PI3K/Akt pathway is one of the most commonly hyperactivated signaling pathways in cancer, driving tumor growth and resistance to therapy.[7] This has made PI3K, Akt, and other pathway components major targets for drug development.

-

Diabetes and Metabolic Syndrome: Myo-inositol and its derivatives play a role in insulin signal transduction.[24] Altered inositol metabolism is linked to insulin resistance, and myo-inositol supplementation is being investigated as a therapeutic strategy for conditions like Polycystic Ovary Syndrome (PCOS) and gestational diabetes.[24][25]

-

Neurological and Mood Disorders: Abnormalities in myo-inositol levels in the brain have been observed in patients with Alzheimer's disease, depression, and other mood disorders.[23] The pathway's role in calcium signaling and neurotransmitter response makes it a potential target for psychiatric drug development.

The depth and breadth of the PI signaling network's influence on cellular function underscore its importance as a subject of continued research and a rich source of potential therapeutic targets.

References

- 1. mdpi.com [mdpi.com]

- 2. Regulations of myo-inositol homeostasis: Mechanisms, implications, and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Novel roles of phosphoinositides in signaling, lipid transport, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The phosphatidylinositol (PI)-5-phosphate 4-kinase type II enzyme controls insulin signaling by regulating PI-3,4,5-trisphosphate degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. longdom.org [longdom.org]

- 12. cusabio.com [cusabio.com]

- 13. PHOSPHOINOSITIDE SIGNALING: NEW TOOLS AND INSIGHTS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. go.drugbank.com [go.drugbank.com]

- 18. Measurement and Immunofluorescence of Cellular Phosphoinositides | Springer Nature Experiments [experiments.springernature.com]

- 19. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]

- 20. academic.oup.com [academic.oup.com]

- 21. tools.thermofisher.com [tools.thermofisher.com]

- 22. youtube.com [youtube.com]

- 23. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Myo-inositol for insulin resistance, metabolic syndrome, polycystic ovary syndrome and gestational diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Role of myo-inositol in polycystic ovary syndrome – GREM – Gynecological and Reproductive Endocrinology & Metabolism [gremjournal.com]

A Technical Guide to Myo-Inositol: From Natural Reserves to Cellular Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myo-inositol, a carbocyclic polyol, is a vital component in a myriad of cellular processes, acting as a fundamental building block for a host of signaling molecules. Its involvement in insulin signal transduction, cytoskeleton assembly, and intracellular calcium concentration regulation underscores its importance in cellular homeostasis. This technical guide provides an in-depth exploration of the natural sources of myo-inositol and the intricate pathways of its biosynthesis. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a comprehensive understanding of this multifaceted molecule.

Natural Sources of Myo-Inositol

Myo-inositol is widely distributed in nature, with significant concentrations found in a variety of dietary sources. Generally, the highest amounts are present in fruits, beans, grains, and nuts.[1] Fresh produce typically contains more myo-inositol than frozen or canned counterparts.[1] The following tables summarize the myo-inositol content in a range of common foods, providing a valuable resource for dietary analysis and the formulation of myo-inositol-rich diets. The data is primarily derived from the comprehensive study by Clements and Darnell (1980), which remains a foundational reference in the field.

Table 1: Myo-Inositol Content in Fruits and Vegetables (mg/100g edible portion)

| Food Item | Myo-Inositol (mg/100g) |

| Fruits | |

| Cantaloupe, fresh | 355 |

| Orange, fresh | 307 |

| Grapefruit, fresh | 199 |

| Strawberries, fresh | 158 |

| Vegetables | |

| Beans, lima, frozen | 44.1 |

| Peas, green, canned | 42.4 |

| Artichoke hearts, frozen | 36.5 |

| Cabbage, fresh | 26.0 |

| Asparagus, canned | 22.0 |

Table 2: Myo-Inositol Content in Grains, Legumes, Nuts, and Seeds (mg/100g edible portion)

| Food Item | Myo-Inositol (mg/100g) |

| Grains | |

| Wheat bran | 279 |

| Whole wheat flour | 127 |

| Oatmeal, dry | 106 |

| Brown rice, cooked | 54 |

| Legumes | |

| Great Northern beans, canned | 283 |

| Pinto beans, canned | 247 |

| Kidney beans, canned | 243 |

| Nuts & Seeds | |

| Almonds, roasted | 94.4 |

| Walnuts, English | 87.7 |

| Peanuts, roasted | 64.0 |

Table 3: Myo-Inositol Content in Meat, Dairy, and Miscellaneous Foods (mg/100g edible portion)

| Food Item | Myo-Inositol (mg/100g) |

| Meat & Poultry | |

| Beef liver, fried | 34.0 |

| Chicken, light meat, roasted | 27.0 |

| Dairy & Eggs | |

| Milk, whole | 3.9 |

| Egg, whole, cooked | 10.0 |

| Miscellaneous | |

| Brewer's yeast | 139 |

Biosynthesis of Myo-Inositol

The de novo synthesis of myo-inositol is a highly conserved pathway in eukaryotes, converting glucose-6-phosphate into myo-inositol through a two-step enzymatic process. This pathway is crucial for maintaining cellular pools of inositol and its derivatives.

The key enzymes in this pathway are:

-

Myo-inositol-1-phosphate synthase (MIPS): This enzyme catalyzes the isomerization of glucose-6-phosphate to myo-inositol-1-phosphate.

-

Inositol monophosphatase (IMP): This enzyme dephosphorylates myo-inositol-1-phosphate to yield free myo-inositol.

Inositol Phosphate Signaling Pathway

Myo-inositol is the precursor for the synthesis of phosphoinositides, which are critical second messengers in a variety of signal transduction pathways. A key pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+), which in turn activates various cellular responses.

Experimental Protocols

Extraction and Quantification of Myo-Inositol by HPLC

This protocol outlines a general procedure for the extraction of myo-inositol from biological samples and its quantification using High-Performance Liquid Chromatography (HPLC).

a. Experimental Workflow

b. Detailed Methodology

-

Sample Preparation:

-

Homogenize a known weight of the biological sample (e.g., 1 gram of plant tissue or a specific number of cells) in a suitable buffer or solvent.

-

-

Extraction:

-

For plant tissues, a common method involves extraction with hot 80% ethanol.

-

For animal tissues or cells, extraction can be performed using a cold solution of perchloric acid (e.g., 0.5 M).

-

-

Neutralization and Clarification:

-

If acid extraction is used, neutralize the extract with a base (e.g., potassium carbonate).

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris.

-

-

Supernatant Collection and Filtration:

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

HPLC Analysis:

-

Inject a known volume of the filtered extract onto an HPLC system.

-

Column: A cation-exchange column, such as the Aminex HPX-87C, is commonly used for separating carbohydrates and polyols.

-

Mobile Phase: Deionized water is often used as the mobile phase.

-

Detection: Refractive Index (RI) detection or Pulsed Amperometric Detection (PAD) can be employed for quantification.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of a pure myo-inositol standard.

-

Compare the peak area of myo-inositol in the sample chromatogram to the standard curve to determine its concentration.

-

Myo-inositol-1-phosphate Synthase (MIPS) Activity Assay

This protocol is based on the colorimetric method described by Barnett et al. (1975), which measures the inorganic phosphate released from the product of the MIPS reaction.

a. Experimental Workflow

b. Detailed Methodology

-

Reagent Preparation:

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5) containing 10 mM KCl and 0.5 mM dithiothreitol (DTT).

-

Substrate Solution: 20 mM Glucose-6-Phosphate (G6P).

-

Cofactor Solution: 2 mM NAD⁺.

-

Stopping Reagent: 20% (w/v) Trichloroacetic Acid (TCA).

-

Phosphate Assay Reagent: A solution containing ammonium molybdate and a reducing agent (e.g., ascorbic acid or Fiske-Subbarow reagent).

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, NAD⁺ solution, and the enzyme sample (e.g., purified MIPS or a cell lysate).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the G6P substrate solution.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Phosphate Measurement:

-

Stop the reaction by adding the TCA solution. This will precipitate the protein.

-

Centrifuge the tube to pellet the precipitated protein.

-

Take an aliquot of the supernatant for the phosphate assay.

-

Add the phosphate assay reagent to the supernatant and incubate to allow color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 660 nm or 820 nm, depending on the reagent used).

-

-

Calculation of Enzyme Activity:

-

Prepare a standard curve using known concentrations of inorganic phosphate.

-

Determine the amount of phosphate released in the enzymatic reaction from the standard curve.

-

Enzyme activity is typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

-

Conclusion

This technical guide provides a foundational understanding of myo-inositol, from its presence in natural food sources to its cellular synthesis and role in signaling. The provided quantitative data, detailed experimental protocols, and pathway diagrams are intended to serve as valuable resources for researchers and professionals in the fields of biochemistry, nutrition, and drug development. A thorough comprehension of myo-inositol's biology is paramount for exploring its therapeutic potential and its implications in various physiological and pathological states.

References

A Technical Guide to Myo-Inositol Transport Across Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myo-inositol, a carbocyclic sugar that is an essential component of cell structure and signaling, plays a critical role in numerous physiological processes. As a precursor for the synthesis of inositol phosphates and phosphoinositides, it is fundamental to intracellular signaling cascades that govern cell growth, differentiation, and apoptosis. Furthermore, myo-inositol acts as a crucial osmolyte, protecting cells from the detrimental effects of osmotic stress. The intracellular concentration of myo-inositol is meticulously regulated by a sophisticated system of transporters embedded within the cell membrane. Understanding the mechanisms of these transporters is paramount for research into a wide array of pathological conditions, including diabetes, neurological disorders, and polycystic ovary syndrome, and is of significant interest for the development of novel therapeutic strategies. This technical guide provides an in-depth exploration of the core mechanisms of myo-inositol transport, detailing the key transporters, their kinetics, regulation, and the experimental protocols used for their study.

Core Myo-Inositol Transporters

The transport of myo-inositol across the plasma membrane is primarily mediated by three distinct solute carriers (SLC):

-

Sodium/myo-inositol cotransporter 1 (SMIT1 or SLC5A3): A high-affinity transporter that couples the influx of myo-inositol to the electrochemical gradient of sodium ions.

-

Sodium/myo-inositol cotransporter 2 (SMIT2 or SLC5A11): Another sodium-dependent transporter with a broader substrate specificity that includes D-chiro-inositol.

-

Proton/myo-inositol transporter (HMIT or SLC2A13): A facilitative transporter that utilizes the proton gradient to drive myo-inositol uptake, predominantly expressed in the brain.

These transporters exhibit distinct tissue distributions, kinetic properties, and regulatory mechanisms, reflecting their specialized physiological roles.

Data Presentation: Quantitative Analysis of Transporter Kinetics

The efficiency and substrate affinity of myo-inositol transporters are characterized by their kinetic parameters, primarily the Michaelis constant (Km) and the maximum transport velocity (Vmax). The Km value represents the substrate concentration at which the transport rate is half of Vmax, and is an inverse measure of the transporter's affinity for its substrate. Vmax reflects the maximum rate of transport when the transporter is saturated with the substrate.

| Transporter | Substrate | Km | Vmax | Cell Type/System | Reference(s) |

| SMIT1 (SLC5A3) | myo-inositol | 0.017 mM (17 µM) | Not specified | Cardiomyocytes | [1] |

| myo-inositol | 18 µM | Increased with glucose preincubation | Porcine aortic endothelial cells | [2] | |

| myo-inositol | 0.83 - 0.92 mM | 28 - 313 pmol/µg DNA/20 min | Bovine retinal capillary pericytes | [3] | |

| SMIT2 (SLC5A11) | myo-inositol | 120 µM | Not specified | Xenopus oocytes | [4] |

| myo-inositol | 334 µM | 17.4 nmol/mg protein/30 min | MDCK cells | [5] | |

| D-chiro-inositol | 111 µM | Not specified | L6 myoblasts | Not specified in snippets | |

| HMIT (SLC2A13) | myo-inositol | ~100 µM | Not specified | Xenopus oocytes | Not specified in snippets |

| Na+-dependent transport | myo-inositol | 20 µM | 16 pmol/20 min/µg DNA | Bovine corneal endothelial cells | Not specified in snippets |

Table 1: Kinetic Parameters of Myo-Inositol Transporters. This table summarizes the reported Km and Vmax values for the primary myo-inositol transporters in various experimental systems.

| Inhibitor | Transporter | Inhibition Type | Ki | Reference(s) |

| Glucose | Na+-dependent transport | Non-competitive | 22.7 mM | [3] |

| Phlorizin | SMIT2 | Competitive | 76 µM | [4][6] |

| Phlorizin | SGLT1 | Competitive | 300 nM | [7] |

| Phlorizin | SGLT2 | Competitive | 39 nM | [7] |

Table 2: Inhibition of Myo-Inositol Transport. This table details the inhibitory constants (Ki) of known inhibitors of myo-inositol transport.

Regulatory Mechanisms of Myo-Inositol Transport

The expression and activity of myo-inositol transporters are tightly regulated by a variety of signaling pathways to maintain cellular homeostasis, particularly in response to osmotic stress.

Transcriptional Regulation of SMIT1 by Hypertonicity

The most well-characterized regulatory mechanism is the upregulation of SMIT1 expression in response to hypertonic conditions. This process is orchestrated by the transcription factor TonEBP (Tonicity-responsive Enhancer Binding Protein), also known as NFAT5.

Under hypertonic stress, p38 MAP kinase is activated, leading to the phosphorylation and subsequent nuclear translocation of TonEBP.[8] In the nucleus, TonEBP binds to Tonicity-responsive Enhancer (TonE) elements in the promoter region of the SLC5A3 gene, initiating the transcription of SMIT1.[9][10] This results in an increased number of SMIT1 transporters at the cell surface, enhancing myo-inositol uptake to counteract the osmotic stress.

Post-translational Regulation of SMIT1

Beyond transcriptional control, SMIT1 activity is also modulated at the post-translational level. The serum- and glucocorticoid-inducible kinase 1 (SGK1), which is also upregulated by hypertonicity, increases SMIT1-mediated myo-inositol transport.[11] SGK1 enhances the cell surface expression of SMIT1 by stabilizing the transporter in the plasma membrane, without altering its substrate affinity.[11]

Regulation of SMIT2 and HMIT

The regulation of SMIT2 and HMIT is less well understood. SMIT2 expression is also stimulated by hypertonic conditions, suggesting a potential role for TonEBP, though this has not been as extensively characterized as for SMIT1.[5] The regulation of HMIT is more complex, with evidence suggesting that its localization and activity may be influenced by intracellular signaling pathways and pH.

Experimental Protocols

The study of myo-inositol transport relies on robust experimental methodologies to quantify transporter activity. The most common technique is the radiolabeled substrate uptake assay.

[3H]myo-Inositol Uptake Assay in Cultured Cells

This protocol provides a general framework for measuring myo-inositol uptake in adherent mammalian cell cultures.

Materials:

-

Cultured mammalian cells

-

Multi-well culture plates (e.g., 24-well)

-

[3H]myo-inositol (radiolabeled substrate)

-

Unlabeled myo-inositol

-

Krebs-Ringer-HEPES (KRH) buffer (e.g., 136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 10 mM HEPES, pH 7.4)

-

Ice-cold KRH buffer for washing

-

Lysis buffer (e.g., 0.1 M NaOH or 1% SDS)

-

Scintillation cocktail

-

Scintillation counter

-

Protein assay reagent (e.g., BCA or Bradford)

Procedure:

-

Cell Culture: Seed cells in multi-well plates and grow to confluence.

-

Washing: Gently wash the cell monolayers twice with pre-warmed KRH buffer to remove culture medium.

-

Pre-incubation: Add KRH buffer to each well and pre-incubate at 37°C for 10-15 minutes to equilibrate the cells.

-

Uptake Initiation: Aspirate the pre-incubation buffer and add KRH buffer containing a known concentration of [3H]myo-inositol and varying concentrations of unlabeled myo-inositol. For kinetic studies, a range of substrate concentrations should be used.

-

Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 20 minutes). The incubation time should be within the linear range of uptake.

-

Uptake Termination: To stop the transport process, rapidly aspirate the uptake buffer and immediately wash the cells three times with ice-cold KRH buffer.

-

Cell Lysis: Add lysis buffer to each well and incubate at room temperature to ensure complete cell lysis.

-

Scintillation Counting: Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Use another portion of the cell lysate to determine the total protein concentration using a standard protein assay.

-

Data Analysis: Calculate the rate of myo-inositol uptake, typically expressed as picomoles or nanomoles of myo-inositol per milligram of protein per minute. Kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation.

Conclusion and Future Directions

The transport of myo-inositol across cell membranes is a complex and highly regulated process, essential for maintaining cellular function and responding to environmental cues. The primary transporters, SMIT1, SMIT2, and HMIT, each exhibit unique kinetic properties and regulatory mechanisms that are tailored to their specific physiological roles. While significant progress has been made in elucidating the function of these transporters, particularly the transcriptional regulation of SMIT1 by TonEBP in response to hypertonicity, many aspects remain to be explored.

Future research should focus on further delineating the signaling pathways that regulate SMIT2 and HMIT activity and expression. Investigating the potential for post-translational modifications, such as phosphorylation and ubiquitination, to modulate transporter function is a promising avenue. Furthermore, a deeper understanding of the interplay between different myo-inositol transporters in various tissues and disease states is crucial. For drug development professionals, the modulation of myo-inositol transport presents a potential therapeutic target for a range of disorders. The development of specific inhibitors or activators for each transporter subtype could offer novel treatment strategies for conditions associated with aberrant myo-inositol metabolism. The continued investigation into the intricate world of myo-inositol transport will undoubtedly unveil new insights into cellular physiology and open up new avenues for therapeutic intervention.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Upregulation of myo-inositol transport compensates for competitive inhibition by glucose. An explanation for the inositol paradox? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-competitive inhibition of myo-inositol transport in cultured bovine retinal capillary pericytes by glucose and reversal by Sorbinil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The transport mechanism of the human sodium/myo-inositol transporter 2 (SMIT2/SGLT6), a member of the LeuT structural family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression of the sodium–myo-inositol cotransporter SMIT2 at the apical membrane of Madin-Darby canine kidney cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. TonEBP stimulates multiple cellular pathways for adaptation to hypertonic stress: organic osmolyte-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sequential and synchronized hypertonicity-induced activation of Rel-family transcription factors is required for osmoprotection in renal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Up-regulation of hypertonicity-activated myo-inositol transporter SMIT1 by the cell volume-sensitive protein kinase SGK1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of Myo-Inositol Using Mass Spectrometry: An Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction